

# Meta-Analysis of Proton Pump Inhibitors and Hypomagnesemia Risk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key meta-analyses investigating the association between the use of proton pump inhibitors (PPIs) and the risk of developing hypomagnesemia. The data presented is intended to offer a consolidated overview for researchers, scientists, and professionals involved in drug development and post-marketing surveillance.

#### **Quantitative Data Summary**

The following table summarizes the quantitative findings from three prominent meta-analyses on the risk of hypomagnesemia associated with PPI use.



| Meta-Analysis                                | Number of<br>Studies                                  | Total Patients | Pooled Effect<br>Size (95% CI)              | Key Findings                                                                                                                                                                                                 |
|----------------------------------------------|-------------------------------------------------------|----------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Park et al. (2014)<br>[1][2][3]              | 9                                                     | 115,455        | Odds Ratio (OR):<br>1.775 (1.077–<br>2.924) | PPI use was associated with an increased risk of hypomagnesemi a. Significant heterogeneity was observed among the included studies. [1]                                                                     |
| Cheungpasitporn<br>et al. (2015)[4]          | 9 (3 cohort, 5<br>cross-sectional,<br>1 case-control) | 109,798        | Risk Ratio (RR):<br>1.43 (1.08–1.88)        | A statistically significant increased risk of hypomagnesemi a was demonstrated in PPI users. The risk remained significant in a sensitivity analysis of high-quality studies (RR 1.63, 95% CI 1.14–2.23).[4] |
| Unnamed Meta-<br>Analysis (as of<br>2025)[6] | 9                                                     | >100,000       | Odds Ratio (OR):<br>1.43 (1.08–1.88)        | Revealed a 43% higher risk of hypomagnesemi a with PPI use. The risk was noted to be duration- dependent, with                                                                                               |



|                              |    |         |                                                   | a 2-fold higher<br>risk for use<br>longer than one<br>year.[6]                                                                                                   |
|------------------------------|----|---------|---------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Liao et al. (2019)<br>[7]    | 15 | 129,347 | Risk Ratio (RR):<br>1.44 (1.13-1.76)              | The meta-<br>analysis of 14 of<br>these studies<br>indicated an<br>increased risk of<br>hypomagnesemi<br>a with PPI use.                                         |
| Upala et al.<br>(2019)[8][9] | 16 | 131,507 | Adjusted Odds<br>Ratio (aOR):<br>1.71 (1.33-2.19) | PPI use was significantly associated with hypomagnesemi a. A doseresponse relationship was observed, with high-dose PPI use associated with a higher risk.[8][9] |

## **Experimental Protocols**

The methodologies employed in the primary studies included in these meta-analyses were predominantly observational in nature.

Study Designs: The meta-analyses primarily included data from:

- Cohort studies
- Case-control studies
- Cross-sectional studies[4]



Data Sources and Search Strategy: The systematic reviews conducted comprehensive literature searches across multiple databases, including:

- MEDLINE[1][8]
- EMBASE[1]
- Cochrane Library[1]
- Scopus[8]

Inclusion Criteria: Studies were generally included if they:

- Evaluated the association between PPI use and hypomagnesemia.
- Reported effect estimates such as odds ratios (ORs) or risk ratios (RRs), or provided data for their calculation.[1]

Statistical Analysis: The meta-analyses calculated pooled effect sizes using random-effects models to account for anticipated heterogeneity between studies.[1][4][8] Heterogeneity was typically assessed using Cochran's Q test and the I<sup>2</sup> statistic.[1]

## Visualizations

#### **Experimental Workflow**

The following diagram illustrates a standard PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) flow diagram, representing the typical workflow of the summarized meta-analyses.





Click to download full resolution via product page

Caption: PRISMA flow diagram illustrating the study selection process in a systematic review and meta-analysis.

### Proposed Signaling Pathway for PPI-Induced Hypomagnesemia



The leading hypothesis for PPI-induced hypomagnesemia centers on the impairment of intestinal magnesium absorption. The following diagram depicts the proposed mechanism.



Click to download full resolution via product page

Caption: Proposed mechanism of PPI-induced hypomagnesemia through reduced intestinal magnesium absorption.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. The association between the use of proton pump inhibitors and the risk of hypomagnesemia: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Association between the Use of Proton Pump Inhibitors and the Risk of Hypomagnesemia: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Association between the Use of Proton Pump Inhibitors and the Risk of Hypomagnesemia: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 4. Proton pump inhibitors linked to hypomagnesemia: a systematic review and meta-analysis of observational studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitors and hypomagnesemia: A meta-analysis of observational studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-Analysis of Proton Pump Inhibitors and Hypomagnesemia Risk: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194797#meta-analysis-of-proton-pump-inhibitors-and-hypomagnesemia-risk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com